N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine
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Overview
Description
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is an organic compound with the molecular formula C14H19NO. It is characterized by the presence of a cinnamyl group and a tetrahydro-2-furanylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine typically involves the reaction of cinnamyl chloride with N-(tetrahydro-2-furanylmethyl)amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; under atmospheric or elevated pressure.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; in the presence of a base.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine: Unique due to its specific combination of cinnamyl and tetrahydro-2-furanylmethyl groups.
N-cinnamyl-N-methylamine: Similar structure but lacks the tetrahydro-2-furanylmethyl group.
N-cinnamyl-N-ethylamine: Similar structure but has an ethyl group instead of the tetrahydro-2-furanylmethyl group.
Uniqueness
This compound is unique due to the presence of both cinnamyl and tetrahydro-2-furanylmethyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-4,6-8,14-15H,5,9-12H2/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEKGRFKIOBVDD-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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